molecular formula C17H17F2NO3S B2787910 N-(2,4-difluorophenyl)-4-tosylbutanamide CAS No. 922984-69-8

N-(2,4-difluorophenyl)-4-tosylbutanamide

Cat. No.: B2787910
CAS No.: 922984-69-8
M. Wt: 353.38
InChI Key: QKQBIUKTQFCWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-tosylbutanamide is a useful research compound. Its molecular formula is C17H17F2NO3S and its molecular weight is 353.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-4-tosylbutanamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Biochemical Pathways

The affected pathways include those associated with the targets mentioned above. For instance, mTOR is involved in cell growth and proliferation, EGFR is associated with cell differentiation, iNOS is involved in immune response, MAP2K1 is part of the MAPK signaling pathway, FGFR is involved in cell growth and tissue repair, and TGFB1 is involved in cell growth, cell differentiation, and apoptosis . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the resulting changes in the associated biochemical pathways . For instance, if the compound inhibits mTOR, it could lead to reduced cell growth and proliferation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of other interacting molecules .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S/c1-12-4-7-14(8-5-12)24(22,23)10-2-3-17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQBIUKTQFCWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.